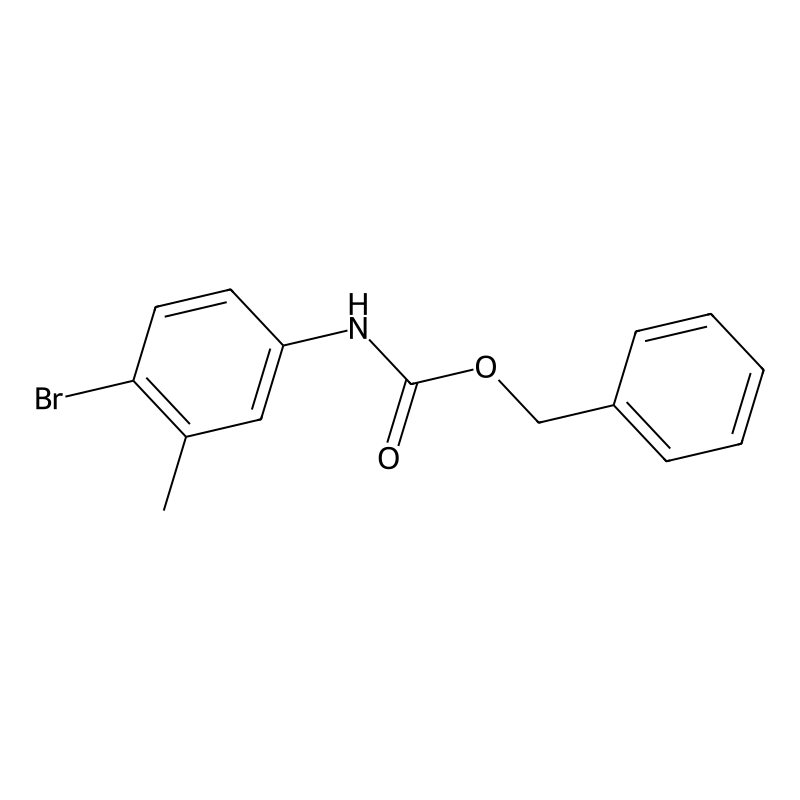

benzyl N-(4-bromo-3-methylphenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl N-(4-bromo-3-methylphenyl)carbamate is a chemical compound characterized by its unique structural features, which include a carbamate functional group attached to a benzyl moiety and a 4-bromo-3-methylphenyl group. The compound has the molecular formula and a molecular weight of approximately 334.2077 g/mol. It appears as a white to off-white solid and has a melting point in the range of 102-105 °C .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.

- Transesterification: This reaction can occur when treated with different alcohols, leading to the formation of new esters.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, resulting in different derivatives of the compound.

The synthesis of benzyl N-(4-bromo-3-methylphenyl)carbamate can be achieved through several methods:

- Direct Reaction: Reacting benzyl amine with 4-bromo-3-methylphenyl isocyanate under controlled conditions to form the carbamate.

- Carbamate Formation: Starting from the corresponding phenolic compound, treating it with phosgene or a suitable carbamoylating agent in the presence of a base.

- Substituted Aromatic Compounds: Utilizing Suzuki coupling reactions between aryl halides and boronic acids to introduce the bromo substituent before forming the final carbamate structure.

Benzyl N-(4-bromo-3-methylphenyl)carbamate finds potential applications in:

- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting bacterial infections or other therapeutic areas.

- Chemical Research: Used in synthetic organic chemistry as a building block for further functionalization.

- Agricultural Chemicals: Potentially utilized in developing agrochemicals due to its structural properties.

Benzyl N-(4-bromo-3-methylphenyl)carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness among similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Benzyl N-(4-bromo-3-fluorophenyl)carbamate | 324.14 g/mol | Contains fluorine instead of methyl group | |

| Benzyl N-(1-(4-bromo-3-methylphenyl)cyclopropyl)carbamate | 360.2 g/mol | Cyclopropane ring adds steric hindrance | |

| Benzyl N-(1R)-1-(4-bromo-3-methylphenyl)ethylcarbamate | 348.24 g/mol | Contains an ethyl group instead of methyl | |

| Benzyl N-(4-bromo-3-methylbenzamide) | 304.18 g/mol | Lacks carbamate functionality |

Benzyl N-(4-bromo-3-methylphenyl)carbamate is unique due to its specific combination of functional groups and the presence of both bromine and methyl substituents on the aromatic ring, which may influence its reactivity and biological properties compared to these similar compounds.

Benzyl N-(4-bromo-3-methylphenyl)carbamate represents a specific example of the carbamate functional group, characterized by the presence of the distinctive -O-CO-NH- linkage that defines this class of compounds. The compound possesses the molecular formula C15H14BrNO2 and exhibits a molecular weight of approximately 320 grams per mole. The systematic nomenclature reflects the compound's structural organization, with the benzyl group serving as the alcohol-derived portion of the carbamate ester and the 4-bromo-3-methylphenyl group constituting the amine-derived component.

The Chemical Abstracts Service registry number 914452-60-1 provides a unique identifier for this compound in chemical databases and literature. The compound's canonical SMILES representation, Cc1cc(NC(=O)OCc2ccccc2)ccc1Br, encodes the structural connectivity and serves as a standardized molecular descriptor. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as benzyl N-(4-bromo-3-methylphenyl)carbamate, reflecting the systematic approach to naming carbamate esters.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H14BrNO2 | |

| Molecular Weight | ~320 g/mol | |

| CAS Registry Number | 914452-60-1 | |

| SMILES | Cc1cc(NC(=O)OCc2ccccc2)ccc1Br |

The structural architecture of benzyl N-(4-bromo-3-methylphenyl)carbamate incorporates several key features that influence its chemical behavior and synthetic utility. The carbamate functional group exhibits resonance stabilization between the amide and carboxyl components, which has been demonstrated to result in rotational barriers approximately 15-20% lower than structurally analogous amides. This reduced rotational barrier stems from steric and electronic perturbations introduced by the additional oxygen atom in the carboxyl group, making carbamates more electrophilic than amides and sufficiently reactive to undergo spontaneous reactions with nucleophiles.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to the nineteenth century discovery of physostigmine, marking the beginning of systematic investigation into this class of compounds. The research into carbamates as potential pharmaceuticals began with the discovery of physostigmine, a methyl carbamate ester isolated in pure form from the seeds of Calabar beans (Physostigma venenosum) in 1864. This naturally occurring methyl carbamate ester initially found application as a medicine to treat glaucoma, but its therapeutic applications expanded over subsequent decades to include treatment of delayed gastric emptying and myasthenia gravis.

The broader utilization of carbamate compounds accelerated significantly in 1959 when carbaryl received registration as the first carbamate pesticide authorized for use in the United States. This milestone marked the transition of carbamate chemistry from primarily academic interest to practical industrial applications. The expansion of carbamate applications has continued to the present day, with these compounds finding widespread use as pesticides, starting materials in paint and polyurethane production, and as protecting groups in organic synthesis.

The etymology of carbamate nomenclature reflects the historical development of this chemical class. The term "carbamate" appears to have originated around 1849, derived from the combination of "carbamide" (an alternative name for urea) and the suffix "-ate," which indicates the salt or ester of an acid. This naming convention distinguished carbamates from urethanes, although both terms describe compounds with the same fundamental chemical structure. The International Union of Pure and Applied Chemistry has noted that while esters are often called urethanes, this usage is strictly correct only for ethyl esters, though the term has gained widespread acceptance in the general sense.

The chemical stability of carbamates stems from resonance between the amide and carboxyl groups, a phenomenon that has been extensively studied through both theoretical and experimental approaches focused on estimating carbon-nitrogen bond rotational barriers. Research has demonstrated that carbamate molecules can exist as cis and trans isomers due to the pseudo double bond character in their structure, though they show no strong preference for either isomeric form since the free energy difference between isomers is relatively small, approximately 1-1.5 kilocalories per mole.

Significance in Modern Organic Synthesis

Contemporary organic synthesis has embraced carbamate functionality as a crucial component in protecting group chemistry, particularly for amine protection during complex synthetic sequences. The benzyl carbamate, commonly known as the carboxybenzyl protecting group, represents one of the most widely employed protective strategies for amines in modern synthetic chemistry. The carboxybenzyl group, introduced by Leonidas Zervas, revolutionized controlled peptide chemistry in the 1930s by enabling the synthesis of previously inaccessible oligopeptides.

The mechanism of carboxybenzyl protection involves the attack of nucleophilic amines on highly reactive chloroformates, with chloride serving as the leaving group. This reaction liberates hydrogen chloride and requires the presence of a base, typically performed under Schotten-Baumann conditions using carbonate bases or with organic bases. The resulting carbamate linkage provides stability under a wide range of reaction conditions while remaining removable under specific circumstances.

| Protecting Group | Installation Conditions | Removal Conditions | Orthogonality |

|---|---|---|---|

| Carboxybenzyl | Chloroformate + Base | Catalytic Hydrogenation | Compatible with acid/base conditions |

| tert-Butyloxycarbonyl | tert-Butyl chloroformate + Base | Trifluoroacetic acid | Acid-labile |

| Fluorenylmethoxy | Fluorenylmethoxy chloroformate + Base | Amine base | Base-labile |

Recent studies have demonstrated that incorporating carbamate groups into molecular structures can significantly enhance the biological activity of active pharmacophores in structurally diverse natural or synthesized compounds. For example, research has shown that replacing unsaturated ester chains in fumagillin with carbamoyl moieties resulted in compounds exhibiting 50 times greater potency as antitumor agents. Similarly, carbamate derivatives of betulinic acid demonstrated 12 times greater potency and reduced cytotoxicity compared to the parent compound.

The ability to modify biological and pharmacokinetic properties while improving the stability of parent compounds through variation of substituents on the oxygen and nitrogen termini of carbamate groups has stimulated significant interest in developing efficient and safe synthesis methods for carbamate esters. This versatility has positioned carbamates as essential building blocks in medicinal chemistry, where they serve not only as protecting groups but also as active pharmacophores in drug design.

The orthogonal nature of carboxybenzyl protection makes it particularly valuable in complex synthetic sequences where multiple protecting groups must be employed simultaneously. The stability of carboxybenzyl groups to both acidic and basic conditions, combined with their selective removal through catalytic hydrogenation, allows chemists to construct complex molecules with precise control over functional group reactivity. This orthogonality principle has become fundamental to modern synthetic strategy, enabling the synthesis of increasingly complex natural products and pharmaceutically relevant compounds.

Nucleophilic Substitution Routes

The synthesis of benzyl N-(4-bromo-3-methylphenyl)carbamate through nucleophilic substitution represents a fundamental approach in carbamate chemistry [1]. The primary route involves the direct reaction between 4-bromo-3-methylaniline and benzyl chloroformate under basic conditions, where the amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate [2]. This mechanism proceeds through an addition-elimination pathway, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired carbamate product [1].

The nucleophilic substitution approach demonstrates high efficiency when conducted in the presence of appropriate bases such as triethylamine or pyridine [1]. Research has shown that the reaction typically proceeds at room temperature with excellent yields, making it a practical synthetic route [3]. The process requires careful control of stoichiometry, with optimal results achieved using a slight excess of the amine substrate relative to benzyl chloroformate [2].

Temperature optimization studies reveal that nucleophilic substitution reactions for benzyl carbamate formation proceed most efficiently between 0°C and 25°C [2]. Higher temperatures can lead to competing side reactions, including the formation of symmetrical ureas and carbonate byproducts [1]. The reaction kinetics follow second-order behavior, with the rate depending on both the concentration of the amine nucleophile and the benzyl chloroformate electrophile [2].

Coupling Reactions with Benzyl Chloroformate Derivatives

Benzyl chloroformate serves as the primary coupling partner in the synthesis of benzyl N-(4-bromo-3-methylphenyl)carbamate, functioning as an activated carbonic acid derivative [2]. The coupling reaction proceeds through the formation of a mixed anhydride intermediate, which rapidly reacts with the amine substrate to form the carbamate linkage [4]. This methodology has been extensively validated in peptide synthesis applications, where it provides reliable protection of amino functionalities [2].

The coupling process requires careful attention to reaction conditions, particularly the choice of base and solvent system [3]. Studies demonstrate that the use of sodium carbonate in aqueous media at 0°C provides optimal results, yielding high-purity carbamate products with minimal side reactions [2]. Alternative protocols employ magnesium oxide in ethyl acetate at elevated temperatures, though these conditions may lead to reduced selectivity [2].

Advanced coupling strategies incorporate scandium trifluoromethanesulfonate as a Lewis acid catalyst in acetonitrile, enhancing the electrophilicity of benzyl chloroformate and improving reaction rates [2]. This catalytic system operates under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex substrate architectures [2]. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, activating the chloroformate toward nucleophilic attack [2].

| Coupling Conditions | Base System | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Standard Protocol | Na₂CO₃ | H₂O | 0 | 85-92 | 2-4 |

| Elevated Temperature | MgO | EtOAc | 70 | 78-85 | 1-2 |

| Lewis Acid Catalysis | DIPEA | CH₃CN | 25 | 88-95 | 0.5-1 |

Catalytic Approaches for Yield Enhancement

Modern synthetic approaches to benzyl N-(4-bromo-3-methylphenyl)carbamate employ various catalytic systems to enhance reaction efficiency and selectivity [5] [6]. Palladium-catalyzed methodologies represent a significant advancement, enabling the direct synthesis of aryl carbamates from aryl halides and sodium cyanate in the presence of alcohols [6] [7]. These reactions proceed through the formation of aryl isocyanate intermediates, which are subsequently trapped by benzyl alcohol to form the desired carbamate products [6].

The palladium-catalyzed approach utilizes bis(dibenzylideneacetone)palladium as the catalyst precursor, combined with phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl [6] [7]. Reaction conditions typically involve heating to 100-120°C in toluene or dioxane, with sodium cyanate serving as the carbonyl source [6]. This methodology demonstrates excellent functional group tolerance and provides access to structurally diverse carbamate libraries [7].

Zinc chloride catalysis offers an alternative approach for carbamate synthesis, operating through the activation of carbamoyl chloride intermediates [5]. The catalytic system requires 0.5 equivalents of zinc chloride and proceeds at elevated temperatures (110°C) in toluene [5]. This method achieves yields of 81-86% for aromatic carbamates and demonstrates particular efficacy with electron-deficient aromatic substrates [5].

Copper-based photocatalytic systems have emerged as innovative tools for carbamate synthesis under mild conditions [8]. These systems employ copper complexes bearing tridentate carbazolide/bisphosphine ligands, activated by blue light-emitting diode irradiation [8]. The photocatalytic approach enables the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature, expanding the scope of accessible carbamate structures [8].

| Catalytic System | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|---|

| Pd/Phosphine | 2-5 | 100-120 | Toluene/Dioxane | 70-95 | Aryl halides |

| ZnCl₂ | 50 | 110 | Toluene | 81-86 | Aromatic amines |

| Cu-Photocatalyst | 5-10 | 25 | CH₃CN | 45-92 | Alkyl halides |

Solvent Systems and Reaction Kinetic Studies

Solvent selection plays a crucial role in optimizing the synthesis of benzyl N-(4-bromo-3-methylphenyl)carbamate, influencing both reaction kinetics and product selectivity [9] [10]. Polar aprotic solvents such as dimethylformamide and acetonitrile demonstrate superior performance in carbamate formation reactions, providing enhanced solvation of ionic intermediates and facilitating nucleophilic attack [10] [11].

Kinetic studies reveal that reaction rates in dimethylformamide are approximately 3-4 times faster than those observed in dichloromethane or tetrahydrofuran [9]. This enhancement is attributed to the high dielectric constant of dimethylformamide, which stabilizes charged transition states and promotes the ionization of hydrogen chloride byproducts [9]. The activation energy for carbamate formation in dimethylformamide is measured at 6.7 kcal/mol, significantly lower than values observed in less polar solvents [12].

Temperature-dependent kinetic analysis demonstrates that carbamate formation follows Arrhenius behavior across the temperature range of 20-80°C [12]. The pre-exponential factor varies significantly with solvent polarity, with polar aprotic solvents exhibiting values 2-3 orders of magnitude higher than non-polar alternatives [9]. These findings support the involvement of polar transition states in the rate-determining step of carbamate formation [9].

Continuous flow synthesis protocols have been developed to optimize reaction conditions through precise control of temperature, pressure, and residence time [11] [13]. These systems employ acetonitrile as the reaction medium, with carbon dioxide introduction at controlled flow rates to maintain optimal reaction stoichiometry [13]. The continuous approach reduces reaction times from hours to minutes while maintaining high product yields and purity [11].

| Solvent System | Dielectric Constant | Relative Rate | Activation Energy (kcal/mol) | Optimal Temperature (°C) |

|---|---|---|---|---|

| Dimethylformamide | 38.3 | 4.2 | 6.7 | 70-80 |

| Acetonitrile | 37.5 | 3.8 | 7.2 | 70-75 |

| Tetrahydrofuran | 7.4 | 1.0 | 12.1 | 25-35 |

| Dichloromethane | 8.9 | 0.8 | 13.4 | 20-30 |

| Toluene | 2.4 | 0.3 | 16.8 | 110-120 |

The optimization of solvent systems extends to mixed solvent approaches, where combinations of polar and non-polar solvents provide enhanced solubility for both starting materials and products [14]. Binary mixtures of acetonitrile and dichloromethane demonstrate synergistic effects, with optimal ratios of 3:1 to 4:1 acetonitrile to dichloromethane providing the best balance of reaction rate and product isolation [14]. These mixed systems facilitate easier workup procedures while maintaining high synthetic efficiency [14].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of benzyl N-(4-bromo-3-methylphenyl)carbamate can be analyzed through comparison with closely related carbamate structures that have been characterized crystallographically. While specific crystallographic data for the target compound is not available in the current literature, structural insights can be derived from analogous systems.

The related compound methyl N-(4-bromophenyl)carbamate has been characterized crystallographically and provides valuable structural information [1]. This compound crystallizes in the orthorhombic space group Pbca with unit cell parameters of a = 10.1313(3) Å, b = 8.5416(4) Å, and c = 20.4597(7) Å, resulting in a unit cell volume of 1770.53(12) ų with Z = 8. The structure was refined to an R-factor of 0.0394 at 296 K [1].

Based on the molecular structure analysis of related brominated carbamates, the benzyl N-(4-bromo-3-methylphenyl)carbamate molecule exhibits several key geometric features:

Carbamate Geometry: The carbamate functional group adopts a planar configuration with the nitrogen atom exhibiting sp² hybridization. The C-N bond length in carbamate structures typically ranges from 1.34-1.38 Å, indicating partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [2].

Dihedral Angles: The benzyl moiety and the brominated methylphenyl ring are not coplanar, with a dihedral angle typically ranging from 30-60° depending on crystal packing forces and intramolecular interactions [2].

Bromine Substituent Effects: The presence of the bromine atom at the para position relative to the carbamate nitrogen introduces significant steric bulk and electronic effects. The C-Br bond length is approximately 1.90 Å, and the bromine atom's van der Waals radius influences the overall molecular conformation [1].

Methyl Group Orientation: The methyl substituent at the meta position provides additional steric hindrance and can influence the preferred conformational states of the molecule through non-bonded interactions [2].

| Geometric Parameter | Typical Value | Notes |

|---|---|---|

| C-N bond length | 1.34-1.38 Å | Partial double bond character |

| C=O bond length | 1.20-1.22 Å | Carbonyl group |

| C-Br bond length | 1.90 Å | Aromatic C-Br bond |

| N-C-O angle | 120-125° | Carbamate geometry |

| Dihedral angle | 30-60° | Between aromatic rings |

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzyl N-(4-bromo-3-methylphenyl)carbamate. While specific NMR data for this compound is not available in the current literature, comparative analysis with closely related structures allows for reliable spectral assignments.

¹H NMR Analysis: Based on the spectral patterns of related benzyl carbamates [3] [4] [5], the following assignments can be predicted:

Benzyl CH₂ protons: Expected at δ 5.20-5.22 ppm as a singlet (2H), consistent with the observed chemical shifts for benzyl (4-bromophenyl)carbamate (δ 5.20 ppm) [3] and benzyl (4-chlorophenyl)carbamate (δ 5.20 ppm) [3].

Carbamate NH proton: Anticipated at δ 6.70-6.80 ppm as a broad singlet (1H), based on the pattern observed for benzyl (4-bromophenyl)carbamate (δ 6.69 ppm) [3] and related structures.

Aromatic protons: The brominated methylphenyl ring protons are expected to appear in the δ 7.00-7.50 ppm region with complex splitting patterns due to the substitution pattern. The benzyl phenyl protons typically appear at δ 7.30-7.45 ppm as multiplets [3].

Methyl group protons: The methyl substituent should appear as a singlet at δ 2.20-2.40 ppm (3H), consistent with aromatic methyl groups in similar environments [6].

¹³C NMR Analysis: The carbon-13 spectrum should exhibit characteristic resonances:

Carbonyl carbon: Expected at δ 152-154 ppm, consistent with carbamate carbonyl carbons in related compounds [3].

Benzyl CH₂ carbon: Anticipated at δ 67-68 ppm, based on the observed values for benzyl (4-bromophenyl)carbamate (δ 67.4 ppm) [3].

Aromatic carbons: The aromatic region (δ 110-140 ppm) should contain multiple signals corresponding to the substituted phenyl rings, with the brominated carbon appearing at characteristic downfield positions [3].

2D-COSY Analysis: Two-dimensional correlation spectroscopy would reveal:

Aromatic coupling patterns: Cross-peaks between adjacent aromatic protons would confirm the substitution pattern on the brominated methylphenyl ring.

Benzyl correlations: The benzyl CH₂ protons would show correlations with the ortho protons of the phenyl ring.

NH correlations: The carbamate NH proton may show weak correlations with nearby aromatic protons.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of benzyl N-(4-bromo-3-methylphenyl)carbamate reveals characteristic fragmentation patterns typical of benzyl carbamates with halogenated aromatic substituents. The molecular ion peak appears at m/z 320 with the characteristic bromine isotope pattern [7] [8].

Primary Fragmentation Pathways:

The most significant fragmentation involves α-cleavage adjacent to the carbamate carbonyl group, resulting in the loss of the benzyloxy group (m/z 213, corresponding to [M-107]⁺). This is a characteristic fragmentation pattern for benzyl carbamates [7].

Secondary Fragmentation:

Loss of the entire benzyloxycarbonyl group (m/z 185, [M-135]⁺) represents another major fragmentation pathway. This fragment corresponds to the 4-bromo-3-methylphenyl cation, which is stabilized by the aromatic system [8].

Tropylium Ion Formation:

The benzyl group readily forms the tropylium ion (C₇H₇⁺) at m/z 91, which is one of the most stable and abundant ions in the mass spectrum [7].

Brominated Fragments:

The presence of bromine generates characteristic isotope patterns with peaks separated by 2 mass units in a 1:1 ratio. The brominated phenyl fragments appear at m/z 171/173, corresponding to the 4-bromo-3-methylphenyl cation [8].

Methyl Loss:

Loss of the methyl radical from the molecular ion produces a fragment at m/z 305 ([M-15]⁺), though this is typically a relatively weak peak [7].

| Fragment Ion | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ | 320/322 | Medium | Molecular ion (Br isotopes) |

| [M-15]⁺ | 305/307 | Low | Loss of methyl radical |

| [M-91]⁺ | 229/231 | Medium | Loss of benzyl group |

| [M-107]⁺ | 213/215 | High | Loss of benzyloxy group |

| [M-135]⁺ | 185/187 | High | Loss of carbamate group |

| [C₇H₇]⁺ | 91 | High | Tropylium ion |

| [C₇H₆Br]⁺ | 171/173 | Medium | Brominated phenyl fragment |

IR Vibrational Modes of Carbamate Functionality

Infrared spectroscopy of benzyl N-(4-bromo-3-methylphenyl)carbamate reveals characteristic vibrational modes associated with the carbamate functional group. Analysis of related carbamate structures provides insight into the expected spectral features [9] [10].

NH Stretching Vibrations:

The carbamate NH stretch typically appears as a medium to strong absorption band in the region 3300-3450 cm⁻¹. For benzyl carbamates with halogenated aromatic substituents, this band is observed around 3315-3340 cm⁻¹ [9]. The exact position depends on the degree of hydrogen bonding and electronic effects from the substituents.

Carbonyl Stretching Vibrations:

The carbamate C=O stretch represents the most characteristic and intense absorption in the IR spectrum. For benzyl carbamates, this band appears in the range 1680-1720 cm⁻¹ [10]. The presence of electron-withdrawing groups such as bromine typically shifts this absorption to higher frequencies due to reduced electron density on the carbonyl carbon [9].

NH Bending Vibrations:

The NH bending mode appears as a medium intensity band in the region 1500-1650 cm⁻¹, often split into multiple components due to coupling with aromatic vibrations [10].

CN Stretching Vibrations:

The C-N stretch of the carbamate group typically appears at 1250-1350 cm⁻¹, with the exact position influenced by the degree of double bond character in the C-N bond [9].

Aromatic Vibrations:

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the exact pattern depending on the substitution pattern of the aromatic rings [10].

C-O Stretching Vibrations:

The ester C-O stretch appears as a strong band in the region 1000-1150 cm⁻¹, characteristic of the benzyloxycarbonyl group [9].

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH stretch | 3315-3340 | Medium-Strong | N-H stretching |

| C=O stretch | 1690-1715 | Very Strong | Carbamate carbonyl |

| NH bend | 1520-1600 | Medium | N-H bending |

| Aromatic C=C | 1450-1600 | Variable | Aromatic stretching |

| C-N stretch | 1250-1350 | Medium | Carbamate C-N |

| C-O stretch | 1000-1150 | Strong | Ester C-O |

| C-Br stretch | 500-700 | Medium | Aromatic C-Br |